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Compound of Interest

Compound Name:
3-Bromo-2-hydroxy-5-

methylpyridine

Cat. No.: B090738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

3-Bromo-2-hydroxy-5-methylpyridine (CAS No. 17282-02-9). Due to the limited availability of

public domain spectral data for this specific compound, this guide outlines the expected

spectral characteristics based on its chemical structure and provides detailed, standardized

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data.

Compound Information
IUPAC Name: 3-bromo-5-methyl-1H-pyridin-2-one

Synonyms: 3-Bromo-5-methylpyridin-2-ol, 3-Bromo-5-methyl-2(1H)-pyridinone, 3-Bromo-2-

hydroxy-5-picoline[1]

CAS Number: 17282-02-9[2][3]

Molecular Formula: C₆H₆BrNO[2]

Molecular Weight: 188.02 g/mol [1][2]

Chemical Structure:
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Spectral Data Summary
The following tables summarize the expected and reported spectral data for 3-Bromo-2-
hydroxy-5-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 3-Bromo-2-hydroxy-5-methylpyridine is not readily

available in the public domain. The following are predicted chemical shifts and multiplicities

based on the structure.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~ 11-13 Broad Singlet 1H N-H (pyridinone)

~ 7.5 - 7.8 Singlet 1H H-4 (Aromatic)

~ 7.2 - 7.5 Singlet 1H H-6 (Aromatic)

~ 2.2 - 2.4 Singlet 3H -CH₃ (Methyl)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) (ppm) Assignment

~ 160 - 165 C=O (Carbonyl)

~ 140 - 145 C-5 (Aromatic)

~ 135 - 140 C-6 (Aromatic)

~ 120 - 125 C-4 (Aromatic)

~ 105 - 110 C-3 (C-Br)

~ 15 - 20 -CH₃ (Methyl)
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Infrared (IR) Spectroscopy
An FTIR spectrum of 3-Bromo-2-hydroxy-5-methylpyridine has been reported using a Bruker

Tensor 27 FT-IR spectrometer with the KBr pellet technique.[1] While the full dataset is not

publicly available, the expected characteristic absorption bands are listed below, with reference

to a similar compound, 5-bromo-2,3-dihydroxy pyridine.

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3200 Medium N-H Stretch (pyridinone)

3000 - 3100 Weak C-H Stretch (aromatic)

2850 - 2950 Weak C-H Stretch (methyl)

~ 1680 Strong C=O Stretch (pyridinone)

1600 - 1450 Medium C=C Stretch (aromatic ring)

~ 570 Medium C=O in-plane bend

Below 1000 Medium C-Br Stretch

Mass Spectrometry (MS)
Note: Experimental mass spectrometry data for 3-Bromo-2-hydroxy-5-methylpyridine is not

readily available in the public domain. The following are predicted m/z values based on the

structure.

Electron Impact (EI) Mass Spectrum Data (Predicted)

m/z Relative Intensity (%) Assignment

187/189 High
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

108 Medium [M - Br]⁺

80 Medium [M - Br - CO]⁺
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Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of substituted pyridines is as follows:

Sample Preparation: Dissolve 5-10 mg of 3-Bromo-2-hydroxy-5-methylpyridine in

approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8 to 16 scans for a standard spectrum.

¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments).

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS, at 0 ppm).

Perform baseline correction.

FT-IR Spectroscopy (KBr Pellet Method)
The reported method for obtaining the IR spectrum was the KBr pellet technique.[1] A detailed

protocol is as follows:

Sample Preparation:

Thoroughly grind 1-2 mg of 3-Bromo-2-hydroxy-5-methylpyridine into a fine powder

using an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr)

powder to the mortar.

Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

Pellet Formation:

Transfer a portion of the mixture into a pellet die.

Place the die into a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of a pure KBr pellet.

Place the sample pellet in the spectrometer's sample holder.
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Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4

cm⁻¹.

Mass Spectrometry (Electron Impact)
A general protocol for obtaining an EI mass spectrum of a small aromatic compound is as

follows:

Sample Introduction: Introduce a small amount of the solid sample directly into the ion

source via a direct insertion probe, or if sufficiently volatile, via a gas chromatograph (GC-

MS).

Ionization:

Ionization Mode: Electron Impact (EI).

Electron Energy: 70 eV.[4][5]

Mass Analysis:

Analyzer Type: Quadrupole or Time-of-Flight (TOF).

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the compound, for

instance, m/z 40-400.

Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative

intensities.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of 3-Bromo-2-
hydroxy-5-methylpyridine.
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General workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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